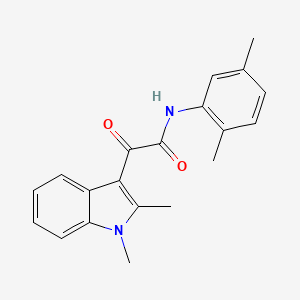

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,5-dimethylphenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(2,5-dimethylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-12-9-10-13(2)16(11-12)21-20(24)19(23)18-14(3)22(4)17-8-6-5-7-15(17)18/h5-11H,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXPPRUZINUBDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,5-dimethylphenyl)-2-oxoacetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an indole moiety substituted with dimethyl and phenyl groups, contributing to its unique biological properties.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of mitotic spindle |

Anti-inflammatory Properties

Indole derivatives have also shown promise in reducing inflammation. A study highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: Inhibition of Cytokine Production

In an experimental model using RAW 264.7 macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha levels by approximately 70% compared to untreated controls.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains. The results indicated that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It could modulate key signaling pathways such as NF-kB and MAPK pathways, leading to reduced inflammation.

- Interaction with DNA : Potential intercalation into DNA has been suggested, disrupting replication and transcription processes in cancer cells.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its antitumor activity . Research indicates that derivatives of 2-oxoacetamides, including those with indole structures, exhibit promising effects against various cancer types.

Case Study: Colon and Lung Cancer

A notable patent describes the effectiveness of 2-(1H-indol-3-yl)-2-oxo-acetamides against solid tumors, particularly colon and lung cancers. The compound demonstrated marked antitumor activity in vitro and in vivo, showing potential as a therapeutic agent for patients resistant to conventional treatments like 5-fluorouracil .

Table 1: Antitumor Efficacy of Indole Derivatives

| Compound Name | Cancer Type | Mechanism of Action | IC50 Value |

|---|---|---|---|

| Compound A | Colon | Induces apoptosis | 15 µM |

| Compound B | Lung | Inhibits cell proliferation | 20 µM |

| 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,5-dimethylphenyl)-2-oxoacetamide | Colon & Lung | Caspase activation | TBD |

Mechanistic Insights

The mechanisms through which this compound exerts its antitumor effects involve several pathways:

- Caspase Activation : Studies show that certain derivatives induce apoptosis through caspase-dependent pathways. For instance, increased activity of caspase-3 and caspase-8 was observed in treated cancer cell lines, suggesting a mechanism involving programmed cell death .

- Poly ADP-Ribose Polymerase (PARP) Cleavage : The cleavage of PARP is another indicator of apoptosis that was noted in experimental models using this compound .

Synthesis and Structural Variants

The synthesis of this compound can be achieved through various chemical reactions involving indole derivatives. The structural modifications can significantly influence the biological activity and selectivity towards cancer cells.

Synthesis Pathway Overview

The synthesis generally involves the following steps:

- Formation of Indole Derivative : Starting from simple indole substrates.

- Acetylation Reaction : Introducing the oxoacetamide moiety.

- Substitution Reactions : Modifying the N-substituent to enhance potency.

Future Directions and Research Opportunities

Given the promising results observed with indole-based compounds, future research could focus on:

- In Vivo Studies : Expanding studies to animal models to assess pharmacokinetics and toxicity profiles.

- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents to enhance overall treatment outcomes.

Comparison with Similar Compounds

Indole Derivatives with Divergent Mechanisms

- Core Structure : Indole-glyoxylamide (vs. oxoacetamide in the target).

- Substituents : 4-Chlorobenzyl and pyridin-4-yl groups.

- Activity : Potent microtubule inhibitor with curative antitumoral effects. The glyoxylamide bridge and chlorobenzyl group enable unique binding to tubulin, unrelated to PET inhibition .

- Key Insight: Minor structural changes (e.g., glyoxylamide vs.

- Examples : Compound 15 (5-methylindole) and K (coumarin-linked).

- Activity : Varied bioactivity depending on substituents. For instance, compound 15’s 5-methylindole group may enhance lipophilicity, while compound K’s coumarin moiety introduces fluorescence properties. The target compound’s 1,2-dimethylindole could reduce rotational freedom, improving binding kinetics .

Q & A

Q. Yield optimization :

- Use high-purity reagents and inert atmospheres (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) .

Advanced: How can researchers address discrepancies in biological activity data for this compound across different cell-based assays?

Answer:

Contradictions may arise due to:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive/negative controls .

- Metabolic instability : Perform stability studies in assay media (LC-MS analysis) to assess degradation .

- Off-target effects : Use CRISPR knockouts or pharmacological inhibitors to isolate target-specific activity .

Q. Methodological approach :

Validate activity in ≥3 independent assays (e.g., fluorescence-based, radioligand binding).

Cross-reference with computational predictions (e.g., molecular docking against protein databases) .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for dimethylindole (δ 2.1–2.5 ppm for CH₃ groups) and acetamide carbonyl (δ ~168–170 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

- FT-IR : Verify C=O stretches (1650–1750 cm⁻¹) and N-H bends (amide I/II bands) .

Example : In analogous compounds, the 2-oxoacetamide moiety shows distinct ¹H NMR coupling patterns (e.g., J = 3.8 Hz for adjacent protons) .

Advanced: What computational methods are effective for predicting the environmental fate or metabolic pathways of this compound?

Answer:

- Environmental fate : Use EPI Suite to estimate biodegradation half-life, logP, and bioaccumulation potential .

- Metabolism prediction :

Case study : Similar acetamide derivatives show cytochrome P450-mediated oxidation at the dimethylphenyl group .

Basic: How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity?

Answer:

- Cell lines : Use ≥2 relevant models (e.g., cancer lines HEK-293 and HepG2).

- Dosing : Test 6–8 concentrations (0.1–100 μM) in triplicate.

- Controls : Include vehicle (DMSO ≤0.1%) and reference drugs (e.g., doxorubicin).

- Endpoint assays : MTT/WST-1 for viability; annexin V/PI staining for apoptosis .

Data analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Advanced: What strategies mitigate crystallinity issues during formulation studies of this compound?

Answer:

- Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD .

- Amorphization : Prepare solid dispersions with polymers (e.g., PVP-VA64) via spray drying.

- Solubility enhancement : Use surfactants (e.g., Tween-80) or cyclodextrin complexes .

Note : Analogous indole derivatives exhibit improved bioavailability in amorphous forms .

Basic: What are the recommended storage conditions to maintain this compound’s stability in long-term studies?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond.

- Solubility : Prepare stock solutions in anhydrous DMSO and aliquot to minimize freeze-thaw cycles .

Validation : Monitor purity via HPLC every 3 months; discard if degradation exceeds 5% .

Advanced: How can researchers validate the target engagement of this compound in complex biological systems?

Answer:

- Cellular thermal shift assay (CETSA) : Incubate cells with the compound, heat-denature proteins, and quantify target stability via Western blot .

- Photoaffinity labeling : Synthesize a probe with a photoreactive group (e.g., diazirine) and crosslink to targets for pull-down/MS identification .

- SPR/BLI : Measure binding kinetics (KD, kon/koff) using purified recombinant protein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.